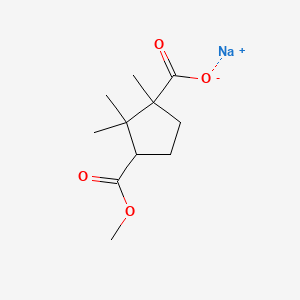![molecular formula C23H33N3O B4956114 1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine, commonly known as CMMP, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMP belongs to the class of piperidine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of CMMP is not fully understood, but it is believed to act on the GABAergic system in the brain. CMMP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on the nervous system. This increased GABA activity may be responsible for the anxiolytic and antidepressant effects of CMMP.
Biochemical and Physiological Effects:
CMMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, as well as reduce pain sensitivity. CMMP has also been shown to have a protective effect on neurons, which may be responsible for its potential therapeutic use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMMP in lab experiments is that it has shown promising results in various animal models. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on CMMP. One direction is to further investigate its potential therapeutic use in treating addiction and neurodegenerative diseases. Another direction is to investigate potential side effects and interactions with other drugs. Furthermore, research could be done to optimize the synthesis method and increase the purity of CMMP. Overall, CMMP shows great potential for use in various therapeutic applications, and further research is needed to fully understand its mechanisms and potential limitations.
Synthesemethoden
The synthesis of CMMP involves the reaction between 4-cyclohexylbenzaldehyde and 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, followed by reduction with sodium borohydride and reaction with 4-methoxypiperidine. The yield of CMMP is reported to be around 70%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
CMMP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. CMMP has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, CMMP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Eigenschaften
IUPAC Name |
1-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-25-16-21(17-26-14-12-22(27-2)13-15-26)23(24-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-11,16,18,22H,3-7,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKRPHJVABEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN4CCC(CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)


![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)

